

An In-depth Technical Guide on the Thermodynamic Properties of Dicyclohexyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexyl ether*

Cat. No.: *B1583035*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **dicyclohexyl ether**. Due to a notable absence of experimentally determined thermodynamic data such as enthalpy of formation, standard molar entropy, and specific heat capacity for **dicyclohexyl ether** in the available scientific literature, this document focuses on its fundamental physical properties and details the established experimental methodologies for determining the aforementioned thermodynamic parameters. To provide a comparative context for researchers, this guide also includes thermodynamic data for structurally related compounds, including cyclohexanol and various ethers.

Physicochemical Properties of Dicyclohexyl Ether

Dicyclohexyl ether, a colorless liquid, possesses a unique set of physical and chemical characteristics. A summary of its key properties is presented in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₂₂ O
Molecular Weight	182.31 g/mol
Melting Point	-36 °C
Boiling Point	242.5 °C at 760 mmHg
Density	0.92 g/cm ³
Flash Point	93.9 °C

The data in this table is compiled from various chemical data repositories.

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental procedures used to measure key thermodynamic properties of organic compounds like **dicyclohexyl ether**.

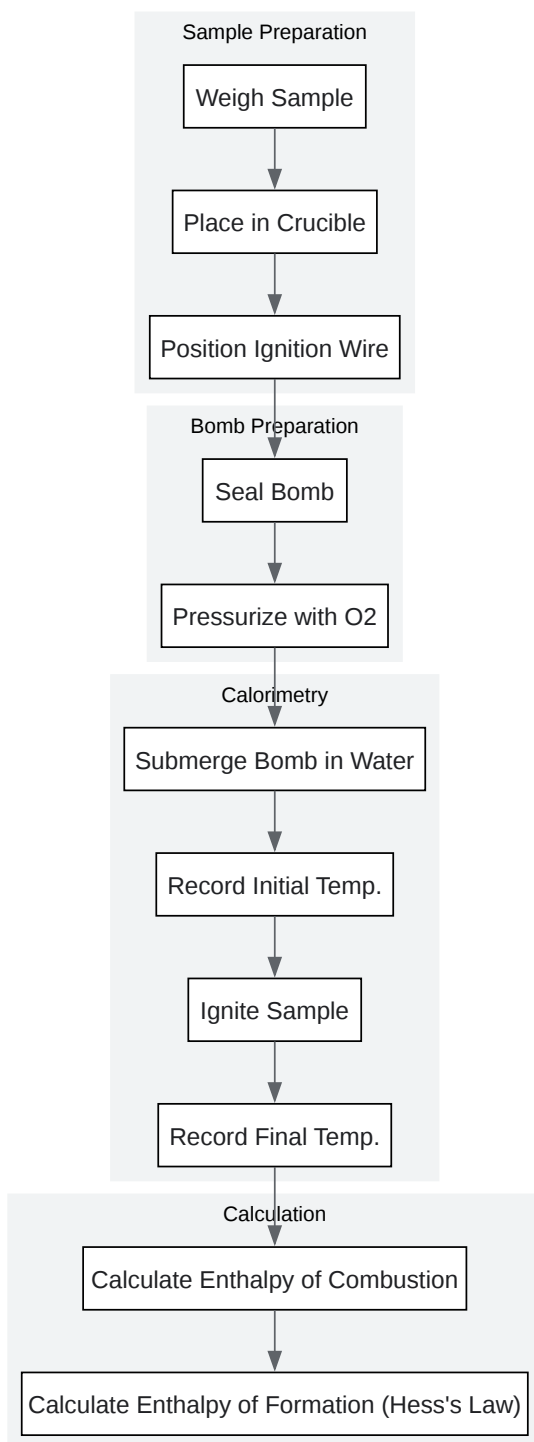
The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure:

- A precisely weighed sample of the liquid (e.g., **dicyclohexyl ether**) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
- A fine ignition wire is positioned to be in contact with the sample.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.
- The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
- The initial temperature of the water is recorded.

- The sample is ignited by passing an electric current through the wire. The complete combustion of the sample releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.
- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat capacity of the calorimeter is predetermined by burning a substance with a known enthalpy of combustion, such as benzoic acid.
- The enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.
- The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Workflow for Determining Enthalpy of Formation

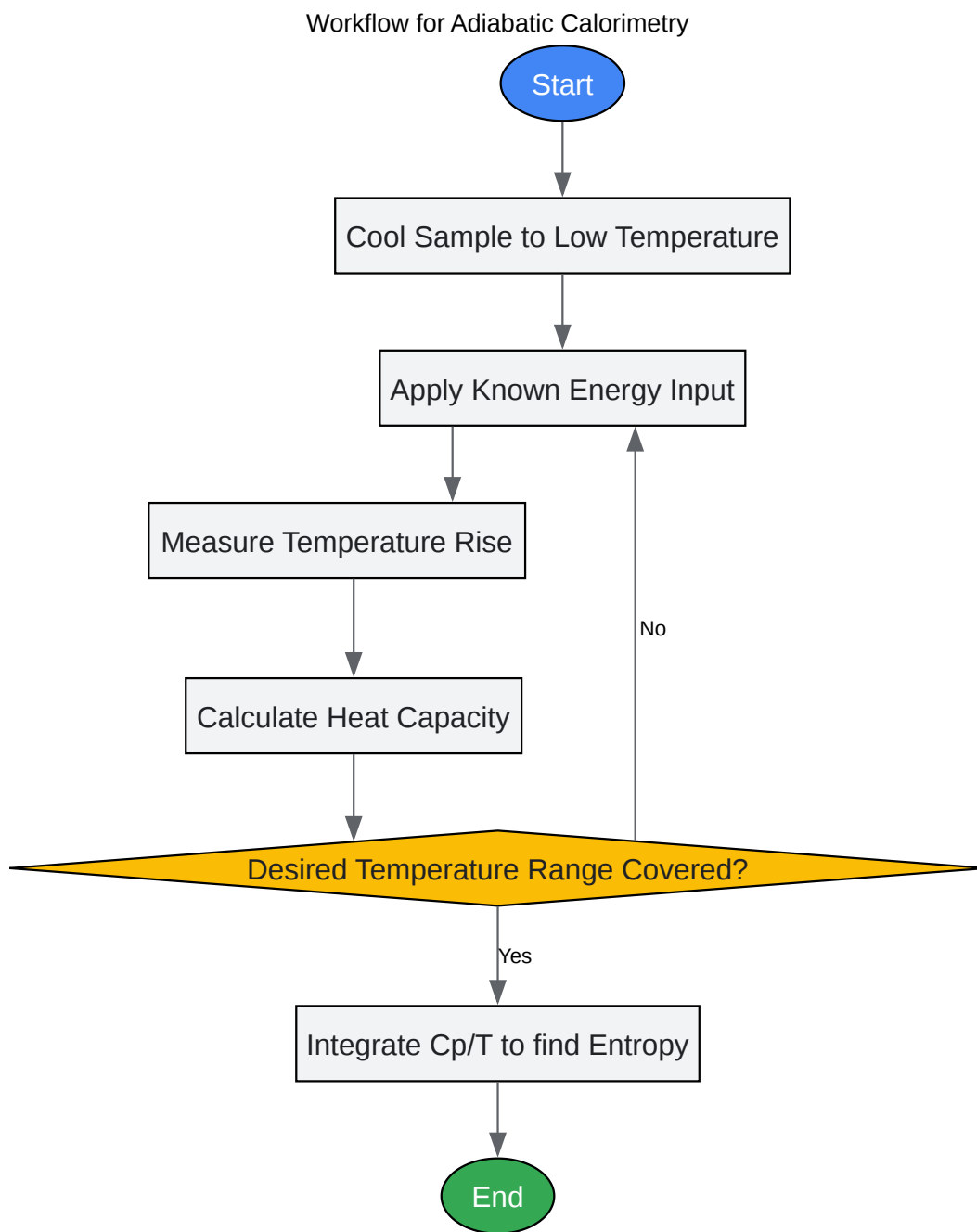
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Workflow for Determining Enthalpy of Formation.

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature. From this data, the standard molar entropy can be calculated.

Experimental Procedure:

- A known mass of the sample is placed in a sample container within the calorimeter.
- The calorimeter is cooled to a very low temperature, often near absolute zero, using a cryostat.
- The sample is heated in a series of small, discrete steps by supplying a known amount of electrical energy.
- The temperature of the sample is carefully measured after each heating step, once thermal equilibrium is reached.
- The heat capacity at each temperature is calculated from the energy input and the resulting temperature rise.
- This process is repeated over the desired temperature range.
- The standard molar entropy at a given temperature (e.g., 298.15 K) is then determined by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to the desired temperature, accounting for the entropies of any phase transitions.



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Workflow for Adiabatic Calorimetry.

The vapor pressure of a liquid as a function of temperature is a critical thermodynamic property. For a high-boiling liquid like **dicyclohexyl ether**, a static or ebulliometric method is suitable.

Experimental Procedure (Static Method):

- A sample of the purified liquid is placed in a thermostated vessel connected to a pressure measuring system (manometer) and a vacuum pump.
- The sample is thoroughly degassed to remove any dissolved air.
- The vessel is heated to a specific, constant temperature.
- The pressure of the vapor in equilibrium with the liquid is measured.
- This measurement is repeated at various temperatures to obtain a vapor pressure curve.

Thermodynamic Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the thermodynamic properties of cyclohexanol (a precursor) and other common ethers.

Table 1: Thermodynamic Properties of Cyclohexanol (C₆H₁₂O)

Property	Value
Standard Enthalpy of Formation (liquid)	-347.7 kJ/mol
Standard Molar Entropy (liquid)	203.8 J/(mol·K)
Heat Capacity (liquid, c _p)	196.6 J/(mol·K)

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)

Table 2: Thermodynamic Properties of Selected Ethers

Compound	Molecular Formula	Standard Enthalpy of Formation (gas) (kJ/mol)	Standard Molar Entropy (gas) (J/(mol·K))	Heat Capacity (gas, c_p) (J/(mol·K))
Diethyl Ether	C ₄ H ₁₀ O	-252.3	342.2	119.5
Dimethyl Ether	C ₂ H ₆ O	-184.1	266.6	64.0
Dibenzyl Ether	C ₁₄ H ₁₄ O	Data not available	Data not available	Data not available

Data for diethyl ether and dimethyl ether sourced from the NIST Chemistry WebBook.^{[3][4][5][6]}

Conclusion

While direct experimental data for the key thermodynamic properties of **dicyclohexyl ether**, such as its enthalpy of formation, standard molar entropy, and heat capacity, are not readily available in the current body of scientific literature, this guide provides the foundational physicochemical properties and outlines the standard experimental methodologies for their determination. The included data for cyclohexanol and other ethers offer a valuable comparative basis for researchers and scientists. Further experimental investigation is necessary to fully characterize the thermodynamic profile of **dicyclohexyl ether**, which would be of significant benefit to the fields of chemical engineering, materials science, and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Dicyclohexyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583035#thermodynamic-properties-of-dicyclohexyl-ether]

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